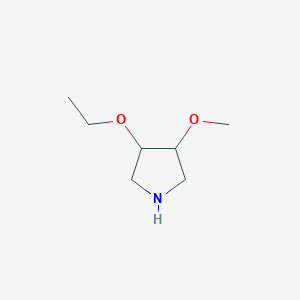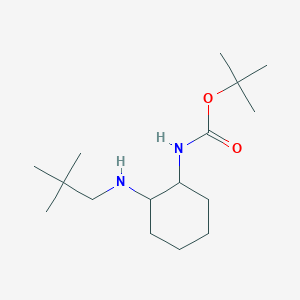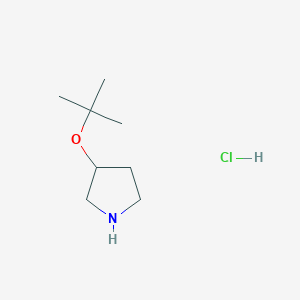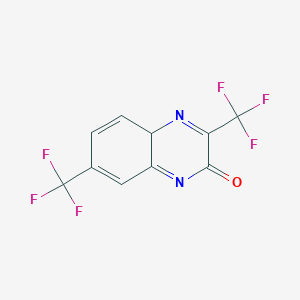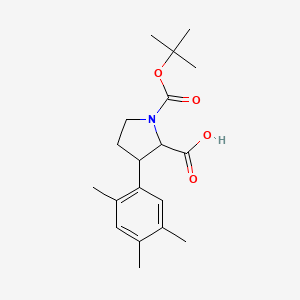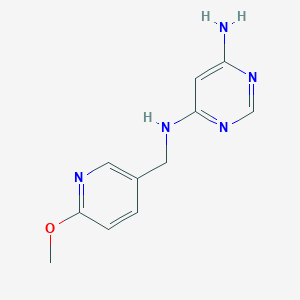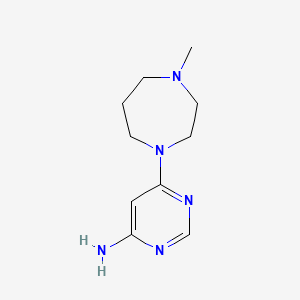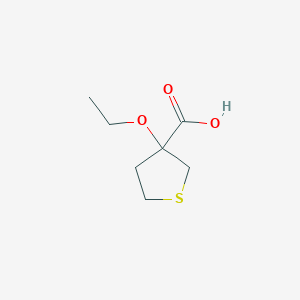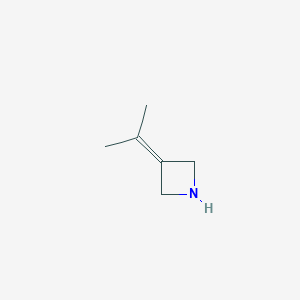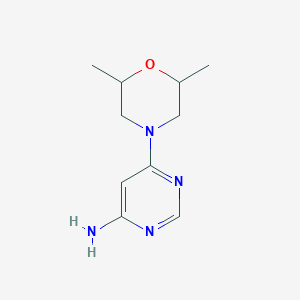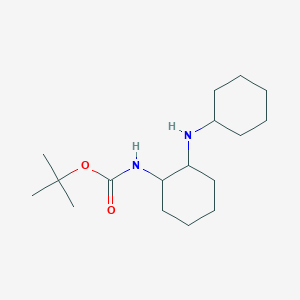![molecular formula C14H15NO2 B1470021 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1519239-79-2](/img/structure/B1470021.png)
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2,5-dimethylphenyl group is a derivative of phenyl group, which is essentially a benzene ring minus a hydrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another possible method could be the Paal-Knorr Pyrrole Synthesis, which is a common method for synthesizing pyrroles .Applications De Recherche Scientifique
Antimicrobial Activity
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives have been explored for their potential antimicrobial properties. A study synthesized a series of novel compounds related to this structure and evaluated their in vitro antimicrobial activities. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups in the structure further enhanced their activity, providing a promising template for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Organic Synthesis and Protecting Groups
The compound and its derivatives have been utilized in organic synthesis, particularly as protecting groups for carboxylic acids. Research demonstrated that 2,5-dimethylphenacyl esters, closely related to 1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid, can efficiently release carboxylic acids upon irradiation. This process is initiated by photoenolization, making these esters useful as photoremovable protecting groups in synthetic and biochemical applications (Zabadal et al., 2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which are structurally related to the compound , have shown potential as fluorescence sensors for benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them promising for chemical sensing applications (Shi et al., 2015).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWSNIFKLOBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



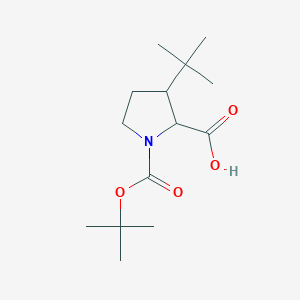
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
